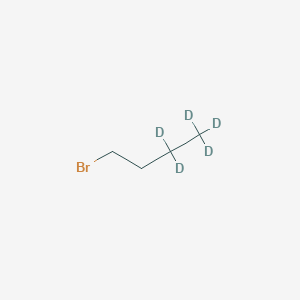
1-BroMobutane--d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromobutane-3,3,4,4,4-d5 is a deuterated derivative of 1-Bromobutane, an organobromine compound with the molecular formula C4H9Br. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in various scientific research applications, including studies involving isotopic labeling and nuclear magnetic resonance spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromobutane-3,3,4,4,4-d5 can be synthesized through the reaction of butan-1-ol with deuterated hydrobromic acid (DBr). The reaction typically involves the following steps:
Preparation of Deuterated Hydrobromic Acid: Deuterated hydrobromic acid is prepared by reacting deuterium oxide (D2O) with bromine (Br2) in the presence of a catalyst.
Reaction with Butan-1-ol: The deuterated hydrobromic acid is then reacted with butan-1-ol under reflux conditions to produce 1-Bromobutane-3,3,4,4,4-d5. The reaction is as follows[ \text{CH}_3(\text{CH}_2)_2\text{CD}_2\text{OD} + \text{DBr} \rightarrow \text{CH}_3(\text{CH}_2)_2\text{CD}_2\text{Br} + \text{D}_2\text{O} ]
Industrial Production Methods
Industrial production of 1-Bromobutane-3,3,4,4,4-d5 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium oxide and bromine, along with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromobutane-3,3,4,4,4-d5 undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): As a primary haloalkane, it is prone to bimolecular nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Elimination Reactions (E2): Under strong basic conditions, 1-Bromobutane-3,3,4,4,4-d5 can undergo elimination reactions to form butenes.
Grignard Reactions: When reacted with magnesium metal in dry ether, it forms the corresponding Grignard reagent, which can be used to attach butyl groups to various substrates.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Conducted in the presence of strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Grignard Reactions: Performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Nucleophilic Substitution: Produces substituted butanes, such as butanol, butanenitrile, and butyl ethers.
Elimination Reactions: Forms butenes, including 1-butene and 2-butene.
Grignard Reactions: Yields butyl-substituted products, depending on the electrophile used.
科学的研究の応用
1-Bromobutane-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:
Isotopic Labeling: Used in studies involving isotopic labeling to trace the pathway of molecules in chemical reactions and biological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of deuterium atoms makes it an ideal compound for NMR studies, providing insights into molecular structures and dynamics.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Chemical Synthesis: Utilized as a building block in organic synthesis to introduce deuterium atoms into target molecules.
作用機序
The mechanism of action of 1-Bromobutane-3,3,4,4,4-d5 primarily involves its reactivity as a haloalkane. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond, resulting in the formation of butenes. The presence of deuterium atoms can influence the reaction kinetics and mechanisms due to the isotope effect, where the heavier deuterium atoms lead to slower reaction rates compared to hydrogen atoms.
類似化合物との比較
1-Bromobutane-3,3,4,4,4-d5 can be compared with other similar compounds, such as:
1-Bromobutane: The non-deuterated version of the compound, which exhibits similar reactivity but lacks the benefits of isotopic labeling.
1-Chlorobutane: A similar haloalkane with a chlorine atom instead of bromine, which undergoes similar reactions but with different reactivity and selectivity.
1-Iodobutane: Another haloalkane with an iodine atom, which is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.
1-Fluorobutane: A less reactive haloalkane with a fluorine atom, often used in different applications due to its unique properties.
The uniqueness of 1-Bromobutane-3,3,4,4,4-d5 lies in its deuterium atoms, which provide valuable insights in research applications and influence the compound’s reactivity and mechanisms.
特性
分子式 |
C4H9Br |
|---|---|
分子量 |
142.05 g/mol |
IUPAC名 |
4-bromo-1,1,1,2,2-pentadeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2 |
InChIキー |
MPPPKRYCTPRNTB-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCBr |
正規SMILES |
CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















